3-[4-(2-Chlorophenyl)piperazin-1-yl]-1-phenylpyrrolidine-2,5-dione
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Overview
Description
3-[4-(2-Chlorophenyl)piperazin-1-yl]-1-phenylpyrrolidine-2,5-dione is a complex organic compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological activities and are commonly used in pharmaceuticals
Preparation Methods
The synthesis of 3-[4-(2-Chlorophenyl)piperazin-1-yl]-1-phenylpyrrolidine-2,5-dione typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced through a substitution reaction using appropriate chlorinated reagents.
Formation of the Pyrrolidine Ring: The pyrrolidine ring is formed through a cyclization reaction involving suitable precursors.
Final Assembly: The final compound is assembled through a series of coupling reactions and purification steps.
Chemical Reactions Analysis
3-[4-(2-Chlorophenyl)piperazin-1-yl]-1-phenylpyrrolidine-2,5-dione undergoes various chemical reactions, including:
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3-[4-(2-Chlorophenyl)piperazin-1-yl]-1-phenylpyrrolidine-2,5-dione involves its interaction with specific molecular targets. The compound is known to bind to certain receptors and enzymes, modulating their activity. For example, it may interact with neurotransmitter receptors in the brain, influencing neuronal signaling pathways . The exact molecular targets and pathways involved can vary depending on the specific application and context of use .
Comparison with Similar Compounds
3-[4-(2-Chlorophenyl)piperazin-1-yl]-1-phenylpyrrolidine-2,5-dione can be compared with other similar compounds, such as:
Properties
IUPAC Name |
3-[4-(2-chlorophenyl)piperazin-1-yl]-1-phenylpyrrolidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O2/c21-16-8-4-5-9-17(16)22-10-12-23(13-11-22)18-14-19(25)24(20(18)26)15-6-2-1-3-7-15/h1-9,18H,10-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZRLXYSHWWEOKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2CC(=O)N(C2=O)C3=CC=CC=C3)C4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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